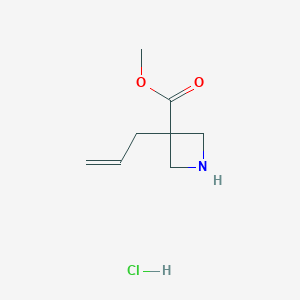

3-丙-2-烯基氮杂环丁烷-3-甲酸甲酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride” is a chemical compound. It is a heterocyclic building block . The empirical formula of the compound is C5H10ClNO2 and it has a molecular weight of 151.59 .

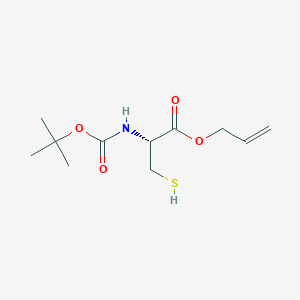

Molecular Structure Analysis

The molecular structure of “Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride” can be represented by the SMILES stringCl.COC(=O)C1CNC1 . This indicates that the molecule consists of a chloride ion (Cl), a methoxy group (COC), a carbonyl group (=O), and an azetidine ring (C1CNC1). Physical and Chemical Properties Analysis

“Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride” is a solid compound . The InChI key, which is a unique identifier for the compound, isUOCWTLBPYROHEF-UHFFFAOYSA-N .

科学研究应用

氮杂环丁烷衍生物的合成和转化

烷基 3-氯氮杂环丁烷-3-甲酸酯的合成

一项研究描述了通过烷基 2-(溴甲基)氮杂环-2-甲酸酯的环转化来开发烷基 3-氯氮杂环丁烷-3-甲酸酯,突出了在氮杂环丁烷衍生物合成中区域选择性开环和随后闭合的新方法 (A. Žukauskaitė、Sven Mangelinckx 和 AlgirdasSackus,2014 年)。

3,3-二氯氮杂环丁烷的反应性和 2-氮杂环丁烷的中间体

对 2-芳基-3,3-二氯氮杂环丁烷的研究提出了一种可行的合成途径,并探索了它们与碱的反应性,从而发现了环收缩机理和新型氮杂环丁烷衍生物的形成,展示了氮杂环丁烷基化合物在化学反应中的多功能性 (Y. Dejaegher、Sven Mangelinckx 和 N. de Kimpe,2002 年)。

药代动力学和治疗潜力

伐罗匹他滨(NM283)的合成和药代动力学

对伐罗匹他滨(2'-C-甲基胞苷的前药)合成的研究重点是提高口服生物利用度以治疗丙型肝炎,展示了甲基化核苷类似物的潜在治疗应用 (C. Pierra 等人,2006 年)。

化学性质和相互作用

特定的分子间相互作用和亲脂性

一项关于甲基化 6-羟基吡啶并-3-甲酸及其类似物的研究考察了甲基化对分子间相互作用和亲脂性的影响,揭示了互变异构形式的见解以及甲基对这些化合物的化学行为和潜在应用的影响 (A. Katrusiak、Paweł Piechowiak 和 A. Katrusiak,2011 年)。

安全和危害

The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements P305 + P351 + P338 advise to rinse cautiously with water for several minutes in case of contact with eyes .

作用机制

Target of Action

Methyl 3-allylazetidine-3-carboxylate hydrochloride is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins to which it is attached.

Mode of Action

Instead, it serves as a bridge, connecting an antibody or protein to a cytotoxic drug in the case of ADCs, or a ligand for an E3 ubiquitin ligase and a target protein in the case of PROTACs .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific ADC or PROTAC in which it is used. In general, ADCs deliver cytotoxic drugs to specific cells, leading to cell death . PROTACs, on the other hand, induce the degradation of target proteins, altering the biochemical pathways in which those proteins are involved .

Result of Action

The result of the action of this compound is the delivery of a cytotoxic drug to specific cells in the case of ADCs, or the degradation of a target protein in the case of PROTACs . This can lead to cell death or altered cellular function, depending on the specific drug or protein involved.

属性

IUPAC Name |

methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-3-4-8(5-9-6-8)7(10)11-2;/h3,9H,1,4-6H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZOHPJYOVYEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)CC=C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2863119.png)

![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]but-2-ynamide](/img/structure/B2863120.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2863123.png)

![1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2863124.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2863126.png)

![5-[(3,4-dichlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2863135.png)

![2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide](/img/structure/B2863141.png)